Product packaging for Methyl 4-(methoxymethyl)phenylacetate(Cat. No.:CAS No. 115414-80-7)

Methyl 4-(methoxymethyl)phenylacetate

Cat. No.: B171427
CAS No.: 115414-80-7
M. Wt: 194.23 g/mol
InChI Key: PICKHCWVNHPTSX-UHFFFAOYSA-N
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Description

Contextualization within Phenylacetate (B1230308) Derivatives Research

Phenylacetate derivatives form a large and diverse family of organic compounds that have garnered significant attention across multiple scientific disciplines. rsc.orgresearchgate.netresearchgate.net These compounds, characterized by a phenyl group attached to an acetic acid or ester moiety, are explored for their wideranging biological activities and their utility as synthetic intermediates. nih.govmdpi.com Research into phenylacetate derivatives has led to the development of pharmaceuticals, agrochemicals, and fragrances. nih.govmdpi.com

Methyl 4-(methoxymethyl)phenylacetate fits into this landscape as a para-substituted phenylacetate. The nature and position of substituents on the phenyl ring are known to significantly influence the chemical and biological properties of phenylacetate derivatives. The presence of the 4-methoxymethyl group in this compound introduces specific steric and electronic effects that can modulate its reactivity and potential interactions with biological systems, distinguishing it from other derivatives such as those with simple alkyl or halogen substitutions.

Academic Significance and Research Niche

The academic significance of this compound primarily lies in its role as a potential building block in organic synthesis and medicinal chemistry. While specific studies focusing exclusively on this compound are limited, its structural motifs are relevant to the design of more complex molecules. The ether linkage within the methoxymethyl group, for instance, is a common feature in many biologically active compounds and can influence properties such as solubility and metabolic stability.

Its research niche can be defined by its potential use as a starting material or intermediate for the synthesis of novel compounds with desired pharmacological or material properties. The ester functionality allows for straightforward modifications, such as hydrolysis to the corresponding carboxylic acid or transesterification, providing a versatile handle for further chemical transformations.

Historical Perspectives on Related Chemical Entities within Academic Discourse

The historical study of phenylacetic acid and its derivatives dates back to early investigations in organic chemistry. rsc.org Phenylacetic acid itself is a naturally occurring auxin in plants and has been a subject of interest for its role in plant growth and development. nih.gov Over the years, academic discourse has expanded to include a vast array of substituted phenylacetic acids and their esters, driven by the quest for new therapeutic agents and a deeper understanding of structure-activity relationships.

The exploration of methoxy-substituted phenylacetates, in particular, has been a recurring theme in medicinal chemistry research. For example, derivatives of 4-methoxyphenylacetic acid have been investigated for their potential biological activities. While the specific historical trajectory of this compound is not well-documented in academic literature, its conceptual origins can be traced to this broader historical context of synthesizing and evaluating novel phenylacetate analogs for various scientific applications.

Chemical Compound Data

Below are interactive tables detailing the properties of this compound and a related compound, Methyl Phenylacetate.

Table 1: Properties of this compound

PropertyValue
IUPAC Name methyl 2-(4-(methoxymethyl)phenyl)acetate
CAS Number 115414-80-7
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol

Table 2: Properties of Methyl Phenylacetate

PropertyValue
IUPAC Name methyl 2-phenylacetate
CAS Number 101-41-7
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B171427 Methyl 4-(methoxymethyl)phenylacetate CAS No. 115414-80-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-(methoxymethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-8-10-5-3-9(4-6-10)7-11(12)14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICKHCWVNHPTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557540
Record name Methyl [4-(methoxymethyl)phenyl]acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17833-56-6
Record name Methyl [4-(methoxymethyl)phenyl]acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(methoxymethyl)phenylacetate
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Synthetic Methodologies for Methyl 4 Methoxymethyl Phenylacetate

Esterification Approaches for Methyl 4-(methoxymethyl)phenylacetate

The final step in the formation of this compound is typically the esterification of its corresponding carboxylic acid, 4-(methoxymethyl)phenylacetic acid. This transformation can be achieved through several distinct methods, each with its own set of conditions and advantages.

Acid-Catalyzed Esterification Routes

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, is a fundamental and widely used method for producing esters from carboxylic acids and alcohols. The reaction involves protonating the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the alcohol (in this case, methanol).

Kinetic studies on substituted phenylacetic acids have shown that they are significantly more reactive in acid-catalyzed esterification than corresponding benzoic acids. rsc.org For instance, phenylacetic acid reacts approximately 100 times faster than benzoic acid. rsc.org This enhanced reactivity is attributed to the methylene (B1212753) (-CH2-) spacer group, which places the carboxylic acid function away from the steric and electronic effects of the aromatic ring. The Hammett ρ-value for the esterification of substituted phenylacetic acids with methanol (B129727) is -0.31, indicating that electron-donating groups on the phenyl ring can slightly accelerate the reaction. rsc.org

Common catalysts for this process include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemicalbook.com A typical procedure involves refluxing the carboxylic acid in an excess of methanol, which also serves as the solvent, in the presence of a catalytic amount of acid. chemicalbook.com Alternatively, solid acid catalysts such as Amberlyst-15, a sulfonic acid-functionalized polymer resin, offer advantages in terms of simplified workup and catalyst reusability. High yields have been reported for the esterification of related phenylacetic acid derivatives using such catalysts. jocpr.com For example, the esterification of 4-methoxyphenylacetic acid with glycerol (B35011) using Amberlyst-15 at 110°C resulted in a 97% yield. jocpr.com

Table 1: Conditions for Acid-Catalyzed Esterification of Phenylacetic Acid Derivatives

Carboxylic Acid PrecursorAlcoholCatalystConditionsYieldReference
Phenylacetonitrile¹MethanolSulfuric AcidHeat to 95-100°C for 6h80% (for Methyl phenylacetate) chemicalbook.com
4-Methoxyphenylacetic acidGlycerolAmberlyst-15 (10% mol)110°C for 6h97% (for Glycerol monoester) jocpr.com
Substituted Phenylacetic acidsMethanolNot specified40°CRate constants determined rsc.org
¹Note: This process involves in-situ hydrolysis of the nitrile followed by esterification.

Enzymatic Esterification Strategies

Enzymatic methods provide a green and highly selective alternative to classical chemical catalysis. Lipases are the most common enzymes used for esterification due to their stability in organic solvents and broad substrate specificity. These reactions are typically conducted under mild conditions, minimizing byproduct formation and decomposition of sensitive functional groups.

The synthesis of esters can be achieved through the direct esterification of the carboxylic acid with an alcohol or via transesterification using an alternative acyl acceptor. chemicalbook.com Immobilized lipases, such as Novozym 435 (a lipase (B570770) from Candida antarctica B immobilized on acrylic resin), are frequently employed as they can be easily recovered and reused. chemicalbook.comresearchgate.net

One approach involves reacting the acid with a dialkyl carbonate, such as dimethyl carbonate, in the presence of a combination of enzymes. chemicalbook.com A study on the synthesis of various methyl esters, including methyl phenylacetate (B1230308), demonstrated high yields (up to 100%) using a multi-enzyme system in toluene (B28343) at 40°C. chemicalbook.com Another common method is direct methanolysis, where methanol is used as the acyl acceptor. researchgate.net In the enzymatic production of biodiesel from canola oil, a process analogous to the synthesis of the target compound, Novozym 435 was used with a methanol-to-oil ratio of 3:1 at 35°C, yielding high conversions of fatty acids to their corresponding methyl esters. researchgate.net The mechanism for these lipase-catalyzed reactions is often described by a Ping Pong Bi Bi kinetic model. researchgate.net

Table 2: Enzymatic Systems for Ester Synthesis

Enzyme SystemSubstrateAcyl AcceptorConditionsProductYieldReference
Novozym 435, Amano Lipase AK, etc.Phenylacetic acidDimethyl carbonateToluene, 40°C, 48hMethyl phenylacetate100% chemicalbook.com
Novozym 435Canola OilMethanol35°C, 216 rpm, 24hFatty Acid Methyl EstersHigh Conversion researchgate.net
Pancreatic LipaseUsed Cooking OilMethanol60°C, 4hMethyl Esters88% nih.gov

Transesterification Processes

Transesterification is a process where the alkyl group of an ester is exchanged with that of an alcohol. nih.gov To synthesize this compound, a different ester of 4-(methoxymethyl)phenylacetic acid (e.g., an ethyl or benzyl (B1604629) ester) could be reacted with a large excess of methanol in the presence of an acid or base catalyst. This route is particularly prevalent in the production of fatty acid methyl esters (FAME), or biodiesel. nih.govmdpi.com

The process involves three reversible steps where triglycerides are converted sequentially to diglycerides, monoglycerides, and finally glycerol, releasing a molecule of methyl ester at each stage. nih.gov The same principle applies to the transesterification of a single ester substrate. Catalysts can be homogeneous (like potassium hydroxide (B78521) or sulfuric acid) or heterogeneous (like calcium oxide). nih.govmdpi.com

For base-catalyzed transesterification, the alcohol is deprotonated by the base to form a more potent alkoxide nucleophile, which then attacks the ester's carbonyl carbon. mdpi.com Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, similar to Fischer esterification. Enzymatic transesterification is also a viable and increasingly popular method, offering high yields under mild temperatures (35-45°C). nih.gov For instance, Novozym 435 has been successfully used in the transesterification of fish oil with ethanol (B145695), achieving an 82.91% yield after 8 hours at 35°C. nih.gov

Precursor Chemistry and Synthetic Pathways to Key Intermediates

The availability and synthesis of the direct precursor, 4-(methoxymethyl)phenylacetic acid, is paramount for the production of the final ester.

Synthesis of 4-(methoxymethyl)phenylacetic Acid

4-(Methoxymethyl)phenylacetic acid is a white crystalline solid that serves as the immediate precursor for esterification. Its synthesis can be approached through several established routes for phenylacetic acids. A common industrial method for preparing phenylacetic acids involves the hydrolysis of the corresponding phenylacetonitrile. For example, p-methoxyphenylacetic acid can be prepared in high yield (87.1%) by heating p-methoxybenzonitrile with sodium hydroxide in aqueous ethanol. chemicalbook.com A similar strategy could be employed for 4-(methoxymethyl)phenylacetic acid, starting from 4-(methoxymethyl)phenylacetonitrile.

Alternative Precursor Derivatizations

An alternative and well-documented pathway involves the synthesis and subsequent modification of a related precursor. A key intermediate in this approach is 4-(hydroxymethyl)phenylacetic acid. chemicalbook.com

The synthesis of 4-(hydroxymethyl)phenylacetic acid can be achieved from commercially available starting materials. chemicalbook.com One reported method involves the hydrolysis of a suitable precursor using sodium hydroxide in water, followed by careful acidification with sulfuric acid to a pH of approximately 2. chemicalbook.com The product is then extracted and crystallized to yield 4-(hydroxymethyl)phenylacetic acid as a solid. chemicalbook.com

Table 3: Synthesis of 4-(hydroxymethyl)phenylacetic Acid

StepReagentsConditionsPurity/YieldReference
1. HydrolysisPrecursor 'B', NaOH, WaterRoom Temperature, OvernightIntermediate chemicalbook.com
2. AcidificationConcentrated H₂SO₄pH ~2Intermediate chemicalbook.com
3. Extraction/CrystallizationEtOAc, Petroleum Ether4-6°C Overnight71.9% Yield, 97.8% Purity chemicalbook.com

Once 4-(hydroxymethyl)phenylacetic acid is obtained, the final step to reach the desired precursor for esterification is the methylation of the benzylic hydroxyl group. This transformation is a standard Williamson ether synthesis. The hydroxyl group is first deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide, which is then reacted with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to form the methoxymethyl ether linkage. This yields the target intermediate, 4-(methoxymethyl)phenylacetic acid, which can then be esterified as described in section 2.1.

Novel Synthetic Route Development and Optimization

The development of new and improved synthetic routes for compounds like this compound is driven by the need for efficiency, cost-effectiveness, and sustainability. Research in this area often focuses on minimizing reaction steps, improving yields, and utilizing milder and more selective reagents.

A plausible and efficient route to this compound involves a two-step process starting from a readily available precursor, such as methyl 4-(hydroxymethyl)phenylacetate. This approach would first involve the formation of the ether linkage, followed by the esterification of the carboxylic acid, or vice-versa.

One potential synthetic pathway is the Williamson ether synthesis, a well-established and versatile method for preparing ethers. gordon.edumasterorganicchemistry.comyoutube.com This would involve the reaction of methyl 4-(halomethyl)phenylacetate with sodium methoxide. Alternatively, 4-(methoxymethyl)phenylacetic acid can be synthesized first and then esterified to yield the final product.

Table 1: Plausible Williamson Ether Synthesis for a Precursor to this compound

Reactant 1Reactant 2BaseSolventTemperature (°C)Yield (%)
Methyl 4-(bromomethyl)phenylacetateSodium Methoxide-MethanolRefluxHigh
4-(Chloromethyl)phenylacetic acidSodium Methoxide-MethanolRefluxModerate to High

Note: This table represents a hypothetical application of the Williamson ether synthesis to precursors of the target compound, based on general principles of the reaction.

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. For the synthesis of this compound, several green approaches can be considered.

One key aspect is the use of environmentally benign solvents. Traditional Williamson ether synthesis often employs volatile organic solvents. A greener alternative could involve the use of phase-transfer catalysts, which can facilitate the reaction between an aqueous phase containing the alkoxide and an organic phase with the alkyl halide, reducing the need for large quantities of organic solvents. utahtech.edu

Another green strategy is the use of solid-supported catalysts or reagents, which can be easily separated from the reaction mixture and potentially recycled. For the esterification of 4-(methoxymethyl)phenylacetic acid, solid acid catalysts like ion-exchange resins or zeolites can be employed instead of corrosive mineral acids like sulfuric acid. nih.gov These catalysts are non-corrosive, reusable, and lead to cleaner reactions with easier work-up procedures.

Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent another important green chemistry approach. gcsu.edu This can significantly reduce waste and simplify the purification process. Microwave-assisted synthesis can also be a greener alternative, as it often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

Stereoselective Synthesis Considerations for Analogues

While this compound itself is not chiral, the development of stereoselective synthetic methods is crucial for producing chiral analogues that may have specific biological activities. For instance, if a substituent were introduced at the alpha-position of the acetate (B1210297) group, a chiral center would be created.

The synthesis of such chiral analogues would require the use of stereoselective reactions. This could involve the use of chiral auxiliaries, which are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary can be removed.

Asymmetric catalysis is another powerful tool for stereoselective synthesis. This involves the use of a small amount of a chiral catalyst to generate a large amount of a single enantiomer of the product. For the synthesis of chiral analogues of this compound, a chiral base in a deprotonation-alkylation sequence or a chiral hydrogenation catalyst could be employed to set the desired stereocenter.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, the continuous synthesis of chemical compounds in a reactor, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

The synthesis of this compound could be adapted to a flow process. For example, the Williamson ether synthesis step could be performed in a flow reactor by continuously pumping solutions of the reactants through a heated tube or a packed-bed reactor containing a solid-supported base. This would allow for precise control of reaction time and temperature, leading to higher yields and fewer byproducts.

Similarly, the esterification reaction could be carried out in a flow system using a packed-bed reactor containing a solid acid catalyst. This would enable continuous production of the final product with easy separation of the catalyst. Flow chemistry also allows for the safe handling of hazardous reagents and intermediates by minimizing their accumulation in the reactor.

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis

ParameterBatch SynthesisFlow Synthesis
Safety Higher risk due to larger volumes of reactants and potential for thermal runaway.Enhanced safety due to small reactor volumes and excellent heat transfer.
Scalability Challenging, often requires re-optimization of reaction conditions.Easier to scale up by running the system for longer or by "numbering up" reactors.
Process Control Less precise control over reaction parameters like temperature and mixing.Precise control over residence time, temperature, and stoichiometry.
Productivity Discontinuous process with downtime between batches.Continuous production leading to higher throughput.

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient synthesis of this compound by providing alternative reaction pathways with lower activation energies.

In the context of a Williamson ether synthesis approach, while not strictly catalytic, the use of a phase-transfer catalyst can significantly accelerate the reaction between two immiscible phases. utahtech.edu

For the esterification of 4-(methoxymethyl)phenylacetic acid, a variety of acid catalysts can be employed. Traditional homogeneous catalysts include mineral acids such as sulfuric acid or hydrochloric acid. However, these suffer from drawbacks related to corrosion, waste generation, and difficult separation. Heterogeneous acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, or metal-exchanged montmorillonite (B579905) clays, offer a greener and more practical alternative. nih.govgcsu.edu These solid catalysts can be easily filtered off and reused, simplifying the work-up procedure and reducing environmental impact.

Enzymatic catalysis is another green and highly selective option. Lipases, for instance, can be used to catalyze the esterification of carboxylic acids with alcohols under mild conditions. chemicalbook.com This approach offers high selectivity and avoids the use of harsh reagents.

Table 3: Comparison of Catalytic Systems for the Esterification of 4-(methoxymethyl)phenylacetic acid

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Sulfuric Acid, Hydrochloric AcidHigh activity, low cost.Corrosive, difficult to separate, generates acidic waste.
Heterogeneous Acid Amberlyst-15, Zeolites, Montmorillonite ClaysReusable, non-corrosive, easy separation, environmentally friendly. nih.govMay have lower activity than homogeneous catalysts, potential for pore diffusion limitations.
Enzymatic LipasesHigh selectivity, mild reaction conditions, biodegradable. chemicalbook.comHigher cost, can be sensitive to reaction conditions (temperature, pH).

Reactivity and Mechanistic Investigations of Methyl 4 Methoxymethyl Phenylacetate

Electrophilic Aromatic Substitution Reactions of the Phenyl Ring

The phenyl ring of Methyl 4-(methoxymethyl)phenylacetate is susceptible to electrophilic aromatic substitution (EAS). The regioselectivity of these reactions is dictated by the combined electronic effects of the two substituents: the methoxymethyl group (-CH₂OCH₃) at position 4 and the methyl acetate (B1210297) group (-CH₂COOCH₃) at position 1.

The methoxymethyl group is an activating group and an ortho, para-director. The oxygen atom's lone pairs can donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. vaia.comkhanacademy.org Conversely, the methyl acetate group is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. youtube.comvedantu.com

In this compound, these two groups are in a para relationship, leading to antagonistic directing effects. In such cases, the more powerful activating group typically governs the position of substitution. libretexts.orgstackexchange.com Therefore, the methoxymethyl group is expected to direct incoming electrophiles to the positions ortho to it (positions 3 and 5).

Halogenation Studies

Halogenation of aromatic compounds involves the substitution of a hydrogen atom with a halogen (chlorine, bromine, or iodine). This reaction typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃), to polarize the halogen molecule and generate a more potent electrophile. chemistry.coach

For this compound, halogenation is predicted to occur at the positions ortho to the activating methoxymethyl group, i.e., at the C3 and C5 positions. The reaction with bromine, for instance, would likely yield Methyl 3-bromo-4-(methoxymethyl)phenylacetate as the major product. Due to the presence of the activating group, the reaction is expected to proceed under relatively mild conditions.

Table 1: Predicted Products of Halogenation of this compound

Halogenating Agent Catalyst Major Predicted Product
Br₂ FeBr₃ Methyl 3-bromo-4-(methoxymethyl)phenylacetate

Nitration and Sulfonation Reactions

Nitration is the introduction of a nitro group (-NO₂) onto the aromatic ring, typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This mixture generates the highly electrophilic nitronium ion (NO₂⁺). chadsprep.comharvard.edu Given the directing effects of the substituents, the nitration of this compound is expected to yield primarily Methyl 3-nitro-4-(methoxymethyl)phenylacetate.

Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). chadsprep.comharvard.edu The electrophile in this reaction is sulfur trioxide (SO₃). Similar to nitration, sulfonation is anticipated to occur at the C3 and C5 positions, yielding 2-(methoxymethyl)-4-(2-methoxy-2-oxoethyl)benzenesulfonic acid. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid. harvard.edu

Reactions Involving the Ester Functionality

The ester group in this compound is a site for various nucleophilic acyl substitution reactions.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This equilibrium reaction can be catalyzed by either an acid (like H₂SO₄) or a base (like sodium methoxide). The reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products. nih.govacs.org

This compound can undergo transesterification with a variety of alcohols to produce different esters. For example, reaction with ethanol (B145695) would yield Ethyl 4-(methoxymethyl)phenylacetate and methanol (B129727). The reactivity of the alcohol plays a role, with primary alcohols generally being more reactive than secondary alcohols, and tertiary alcohols being largely unreactive due to steric hindrance.

Table 3: Potential Products of Transesterification of this compound

Reactant Alcohol Catalyst Expected Ester Product
Ethanol H⁺ or RO⁻ Ethyl 4-(methoxymethyl)phenylacetate
Isopropanol H⁺ or RO⁻ Isopropyl 4-(methoxymethyl)phenylacetate

Note: The data in this table is illustrative of expected outcomes based on general transesterification principles.

Reduction to Alcohols and Aldehydes

The ester functionality of this compound can be reduced to a primary alcohol. This transformation typically requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄). ias.ac.in Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. nih.gov

The reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion to the carbonyl carbon. This is followed by the elimination of the methoxy (B1213986) group to form an intermediate aldehyde, which is then further and rapidly reduced to the primary alcohol, 2-(4-(methoxymethyl)phenyl)ethan-1-ol. It is generally not possible to isolate the intermediate aldehyde under these conditions because aldehydes are more reactive towards reduction than esters.

Table 4: Reduction Products of the Ester Functionality

Reducing Agent Solvent Final Product
LiAlH₄ Diethyl ether or THF, followed by H₂O workup 2-(4-(methoxymethyl)phenyl)ethan-1-ol

Note: This table outlines the expected products based on the known reactivity of these reducing agents.

Palladium-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com For a substrate like this compound, the reactivity centers on the C-H bonds of the aromatic ring and the α-carbon of the acetate group.

A notable transformation is the palladium-catalyzed α-arylation of aryl acetic acid derivatives. acs.org This deprotonative cross-coupling process (DCCP) enables the formation of a new carbon-carbon bond at the carbon adjacent to the ester carbonyl. The reaction typically involves a palladium catalyst, a suitable ligand (e.g., NiXantphos), and a strong base (e.g., KN(SiMe₃)₂) to generate a dienolate intermediate. acs.orgorganic-chemistry.org This intermediate then couples with a range of aryl bromides and chlorides. acs.org Aryl acetic acids with electron-donating groups, such as a methoxy substituent, have been shown to undergo this coupling efficiently. acs.org While the methoxymethyl group is not a simple methoxy group, its electronic influence would be a factor in the reaction's success. This reaction competes with potential side reactions like ortho-C-H activation, where the carboxylate directs the palladium catalyst to the ortho position of the phenyl ring, and decarboxylative coupling. acs.org

Table 3: Conditions for Palladium-Catalyzed α-Arylation of a Phenylacetic Acid Derivative

Component Example Purpose Ref.
Catalyst Pd(OAc)₂ Palladium(II) Precursor acs.org
Ligand NiXantphos Stabilizes catalyst, promotes reductive elimination acs.org
Base KN(SiMe₃)₂ Deprotonation to form dienolate intermediate acs.org

Thermal and Photochemical Reactivity Studies

The stability and reactivity of this compound under energy input, such as heat or light, are of fundamental interest.

Thermal Reactivity: Studies on the thermal decomposition of related compounds like methyl phenyl ether (anisole) show that the primary decomposition pathway involves the homolytic cleavage of the methyl-oxygen bond to form phenoxy and methyl radicals. acs.org By analogy, the thermal decomposition of this compound would likely be initiated by the cleavage of the weakest bond in the methoxymethyl group. The benzylic C-O bond is generally weaker than the methyl C-O bond, suggesting that initial fragmentation could produce a 4-(methoxycarbonylmethyl)benzyl radical and a methoxy radical.

Photochemical Reactivity: The photochemical behavior of benzylic ethers has been investigated, particularly in the context of photolabile protecting groups. acs.orgresearchgate.net Studies on 2-nitrobenzyl methyl ether show that UV irradiation leads to the release of methanol through a series of transient intermediates. The process is initiated by an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro transient. acs.org This is followed by cyclization to a dihydrobenzisoxazol-1-ol derivative and subsequent rearrangement to a hemiacetal, which ultimately limits the rate of alcohol release. acs.org While this compound lacks the nitro group that facilitates this specific pathway, the benzylic ether linkage is a known photoactive site, and its irradiation could lead to radical-based cleavage or rearrangement reactions.

Mechanistic Elucidation via Kinetic Isotope Effects and Spectroscopic Intermediates

Understanding the precise mechanism of reactions involving this compound requires sophisticated analytical methods.

Kinetic Isotope Effects (KIE): The KIE is a powerful tool for determining the rate-determining step of a reaction and the nature of the transition state. youtube.com It involves comparing the reaction rates of a substrate and its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium). A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond is broken in the rate-determining step. youtube.comyoutube.com For reactions at the methoxymethyl group, such as oxidation or radical abstraction, replacing the benzylic hydrogens with deuterium (B1214612) would be informative. For instance, a large KIE of 10 was observed for the benzylic hydroxylation of 4-methyl-phenylalanine, indicating that hydrogen atom abstraction from the methyl group is the rate-limiting step and involves quantum tunneling. nih.gov This suggests that mechanistic studies of the oxidation of this compound would likely reveal a significant KIE if the initial C-H bond cleavage at the benzylic position is rate-determining.

Spectroscopic Intermediates: The direct observation of short-lived reaction intermediates provides definitive evidence for a proposed reaction mechanism. Techniques like laser flash photolysis coupled with UV-Vis or IR spectroscopy are used to detect and characterize these species. acs.org In the photochemical study of 2-nitrobenzyl methyl ether, distinct absorption spectra were assigned to the primary aci-nitro transients (λₘₐₓ ≈ 400 nm), cyclic dihydrobenzisoxazol-1-ol intermediates, and 2-nitrosobenzyl hemiacetals. acs.org Similarly, in palladium-catalyzed cross-coupling reactions, arylpalladium enolate complexes have been proposed as key intermediates, which could potentially be studied using spectroscopic methods under specific conditions. acs.org The identification of such intermediates is crucial for building a complete picture of the reaction pathway. rsc.org

Advanced Spectroscopic and Analytical Characterization Techniques for Research on Methyl 4 Methoxymethyl Phenylacetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information on the types and numbers of protons and carbons. However, for an unambiguous assignment of Methyl 4-(methoxymethyl)phenylacetate, two-dimensional (2D) NMR experiments are indispensable.

¹H and ¹³C NMR Predictions: Based on the structure, a set of predicted chemical shifts can be proposed. The aromatic region would show a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The aliphatic region would contain singlets for the benzylic methylene (B1212753) protons, the ether methylene protons, and the two distinct methyl groups.

Predicted ¹H and ¹³C NMR Data for this compound

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
1-~172-
23.6541s
3-~133-
4, 87.28~130d
5, 77.25~129d
6-~138-
94.4574s
103.3558s
113.7052s

This table contains predicted values based on standard increments and data from similar structures. Actual experimental values may vary.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. massbank.eu For this compound, a COSY spectrum would primarily show a cross-peak between the ortho-coupled aromatic protons on the benzene ring (H-4/H-8 with H-5/H-7), confirming their adjacency. The other signals, being singlets, would not show COSY correlations. massbank.eu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). wikipedia.org It is a powerful tool for assigning carbon signals. For instance, the proton signal predicted around 4.45 ppm would correlate to the carbon signal around 74 ppm, definitively assigning them to the ether methylene group (-CH₂-O-). Likewise, the other protonated carbons would be unambiguously assigned. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular skeleton. massbank.eu Key expected HMBC correlations for confirming the structure of this compound include:

Protons of the ester methyl group (H-11) to the ester carbonyl carbon (C-1).

Benzylic protons (H-2) to the aromatic carbons (C-4/C-8) and the carbonyl carbon (C-1).

Ether methylene protons (H-9) to the aromatic carbon C-6 and the ether methyl carbon (C-10).

Ether methyl protons (H-10) to the ether methylene carbon (C-9).

While solution-state NMR is common, solid-state NMR (ssNMR) offers unique capabilities for characterizing materials in their solid form. For this compound, ssNMR could be applied to study crystalline polymorphs, which may exhibit different physical properties. In the solid state, broad spectral lines resulting from dipole-dipole interactions and chemical shift anisotropy are narrowed using techniques like magic-angle spinning (MAS). Cross-polarization (CP) techniques can enhance the signal of low-abundance nuclei like ¹³C. Thus, CP/MAS experiments could provide a high-resolution ¹³C spectrum of a solid sample, allowing for the study of its conformation and packing in the crystal lattice.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) is essential for the initial characterization of a newly synthesized compound. nist.gov It measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₁H₁₄O₃), HRMS would be used to confirm its molecular formula by matching the experimentally measured accurate mass to the theoretically calculated mass. miamioh.edu

Theoretical Exact Mass for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]⁺C₁₁H₁₄O₃194.09430
[M+H]⁺C₁₁H₁₅O₃195.10157
[M+Na]⁺C₁₁H₁₄NaO₃217.08354

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and inducing it to fragment, followed by analysis of the resulting product ions. This provides invaluable information for structural elucidation. researchgate.net The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways based on the stability of the resulting ions and neutral losses.

Studies on structurally related methoxymethyl-substituted compounds suggest that the aliphatic ether oxygen plays a significant role in the fragmentation process. chemicalbook.com A primary fragmentation would likely be the benzylic cleavage to form a stable tropylium-type ion.

Predicted Key MS/MS Fragments for this compound

Predicted Fragment (m/z)Proposed Structure/LossFragmentation Pathway
163[M - OCH₃]⁺Loss of the methoxy (B1213986) radical from the ether moiety.
149[M - CH₂OCH₃]⁺Loss of the methoxymethyl radical.
135[M - COOCH₃]⁺Loss of the carbomethoxy radical via benzylic cleavage.
105[C₇H₅O]⁺Subsequent loss of CH₂O from the m/z 135 ion.
91[C₇H₇]⁺Tropylium ion, formed via rearrangement and cleavage.

This table is predictive and based on general fragmentation rules and data from analogous compounds. chemicalbook.comnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Specific functional groups absorb light at characteristic frequencies, making these methods excellent for identifying the presence of these groups.

For this compound, the key functional groups are the ester, the ether, and the substituted aromatic ring.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The most prominent feature in the IR spectrum would be a very strong absorption band from the ester carbonyl (C=O) stretch. Strong bands corresponding to the C-O stretches of both the ester and ether linkages would also be clearly visible.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, polarizable bonds. Therefore, the aromatic ring C=C stretching vibrations are typically strong and sharp in the Raman spectrum, whereas they can be of variable intensity in the IR spectrum. The symmetric stretching of non-polar C-C bonds would also be more readily observed.

Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H (Aromatic)Stretching3100 - 3000MediumStrong
C-H (Aliphatic)Stretching3000 - 2850Medium-StrongMedium-Strong
C=O (Ester)Stretching~1735Very StrongMedium
C=C (Aromatic)Ring Stretching1610, 1515Medium-StrongStrong
C-O (Ester)Asymmetric Stretch1250 - 1200StrongMedium
C-O (Ether)Asymmetric Stretch1150 - 1085StrongMedium
C-H (p-subst. bend)Out-of-plane bend850 - 800StrongWeak

X-ray Crystallography of Derivatives or Co-crystals

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable single crystals of this compound itself can be challenging, the analysis of its crystalline derivatives or co-crystals provides invaluable structural information. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and packing within the crystal lattice.

Research on structurally related ester compounds demonstrates the power of this technique. For instance, the X-ray structure analysis of Acetoxy-4-methyl Phenyl Methyl Acetate (B1210297), a related acylal, was successfully performed. researchgate.net The study revealed that the compound crystallizes in the monoclinic P21/c space group. researchgate.net Such analyses also uncover intermolecular interactions, like hydrogen bonds, which govern the crystal packing. In the case of the aforementioned acylal, two C–H···O intermolecular hydrogen bonds were identified, resulting in an antiparallel dimer pattern. researchgate.net The detailed crystallographic data from such a study provides a benchmark for computational chemistry models. researchgate.net

Table 1: Crystallographic Data for the Derivative Acetoxy-4-methyl Phenyl Methyl Acetate

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.643(2)
b (Å)20.546(6)
c (Å)7.783
β (°)112.206(2)
Volume (ų)1131.50(5)
Z (molecules/unit cell)4
Final R-factor0.0401

This table presents crystallographic data obtained from the analysis of a derivative compound, illustrating the type of information generated from an X-ray diffraction experiment. researchgate.net

Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives

While this compound is an achiral molecule, the synthesis of chiral derivatives is a key area of research, particularly for applications in asymmetric catalysis or as chiral building blocks. For these chiral derivatives, chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for stereochemical characterization. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A non-zero CD signal is a definitive indicator of chirality. The resulting spectrum is highly sensitive to the molecule's conformation and the absolute configuration of its stereocenters. mdpi.com In research, CD spectroscopy is used to assign the absolute configuration of enantiomers by comparing experimental spectra with those predicted by theoretical calculations. mdpi.com

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov It provides information related to the stereochemistry of a molecule and was historically a primary tool for assigning configurations and studying conformational equilibria in chiral molecules. nih.gov

For a hypothetical chiral derivative of this compound, these techniques would be indispensable. For example, introducing a chiral center, perhaps via an asymmetric reduction or alkylation, would yield enantiomers that are indistinguishable by standard spectroscopic methods like NMR or mass spectrometry but would produce mirror-image CD and ORD spectra. The specific features of these spectra would be directly linked to the three-dimensional arrangement of atoms around the chiral center.

Chromatographic Methods in Purity Assessment for Research Samples (e.g., GC-MS, LC-MS)

Chromatographic methods are paramount for separating this compound from starting materials, byproducts, and other impurities, thereby ensuring the purity of research samples. Coupling chromatography with mass spectrometry provides a powerful tool for both quantification and structural identification of the main compound and any trace-level contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. rjstonline.com A common stationary phase for this type of analysis is a 5% phenyl methyl siloxane column, which is suitable for a wide range of aromatic esters. nih.gov Following separation, the molecules are ionized, commonly by electron impact (EI), and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

The purity of a sample is assessed by the relative area of the main peak in the total ion chromatogram (TIC). Impurities are identified by their unique retention times and mass spectra. For the closely related compound Methyl 4-methoxyphenylacetate, GC-MS analysis reveals a characteristic fragmentation pattern that can be used for its identification. nih.gov

Table 2: Experimental GC-MS Data for the Analog Methyl 4-methoxyphenylacetate

PropertyValue
MS TypeGC-MS (Experimental)
Ionization ModeEI (Electron Impact)
Molecular Ion [M]⁺ (m/z)180
Top 5 Fragment Peaks (m/z)180, 121, 77, 78, 51
Kovats Retention Index (Standard non-polar column)1385, 1393

This table shows mass spectrometry data for an analogous compound, which is indicative of the expected results for this compound. nih.gov The mass-to-charge ratio (m/z) of the molecular ion and key fragments are crucial for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a complementary technique that is particularly useful for analyzing less volatile or thermally labile impurities that may be present in a research sample. It separates compounds in the liquid phase before they are introduced into the mass spectrometer. A common setup involves reverse-phase chromatography using a C18 column with a gradient mobile phase, such as water and acetonitrile (B52724) containing a small amount of an acid like formic acid to improve ionization. nih.gov

LC-MS/MS, which involves tandem mass spectrometry, provides even greater specificity and sensitivity for quantifying trace-level impurities. mdpi.com Method validation is a critical step in using LC-MS for purity assessment, involving the determination of parameters such as the Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy, and precision to ensure the reliability of the results. nih.govmdpi.com For research-grade samples of this compound, LC-MS would be employed to detect and identify non-volatile synthesis byproducts or degradation products.

Computational and Theoretical Chemistry Studies of Methyl 4 Methoxymethyl Phenylacetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Currently, there are no published studies that have employed quantum chemical calculations to determine the optimized molecular geometry and electronic structure of Methyl 4-(methoxymethyl)phenylacetate.

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) investigations on this compound have been found in the surveyed literature. Such studies would be invaluable for providing insights into the molecule's electronic properties, such as its frontier molecular orbitals (HOMO and LUMO), electrostatic potential surface, and atomic charges. This information is fundamental to understanding its reactivity and potential interactions.

Ab Initio Calculations

Similarly, there is a lack of research utilizing ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, to analyze this compound. These higher-level computational methods could offer a more precise determination of the compound's electronic structure and energy.

Conformational Analysis and Energy Landscapes

A formal conformational analysis to map the potential energy surface of this compound has not been documented. Such an analysis would identify the most stable conformers and the energy barriers between them, which are crucial for understanding the molecule's flexibility and its behavior in different environments.

Reaction Pathway Modeling and Transition State Analysis

There are no available studies that model the reaction pathways or analyze the transition states for chemical transformations involving this compound. This type of computational work is essential for predicting reaction mechanisms, kinetics, and the feasibility of synthetic routes or metabolic degradation pathways.

Spectroscopic Property Prediction and Validation

While experimental spectroscopic data may exist in proprietary databases, there are no published computational studies that predict the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound and validate them against experimental findings. Theoretical predictions are a powerful tool for interpreting and assigning experimental spectra.

Intermolecular Interactions and Crystal Packing Predictions

No computational research has been found that focuses on the intermolecular interactions of this compound or predicts its crystal packing arrangement. These studies are fundamental for understanding the solid-state properties of the compound, including its polymorphism and solubility.

Synthetic Utility and Applications of Methyl 4 Methoxymethyl Phenylacetate As an Intermediate in Organic Synthesis

Role as a Building Block for Complex Natural Products

The structural motifs present in Methyl 4-(methoxymethyl)phenylacetate, namely the phenylacetic acid ester and the benzyl (B1604629) ether linkage, are common in a variety of natural products. While direct total synthesis of a major natural product using this specific starting material is not widely documented, its potential as a building block is significant.

Synthesis of Biologically Active Scaffolds

Phenylacetic acid derivatives are integral to the structure of many biologically active compounds. The introduction of a methoxymethyl group at the 4-position offers a handle for further chemical modification, potentially influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. For instance, substituted phenylacetic acids are known to be key components in the synthesis of aldose reductase inhibitors, which are investigated for the management of diabetic complications. The core structure of this compound could be a valuable precursor in the generation of novel analogues within this class of compounds.

Application in Total Synthesis Projects

While no complete total synthesis projects explicitly detailing the use of this compound have been identified in a broad search of scientific literature, its constituent parts suggest its utility. The phenylacetate (B1230308) moiety is a recognized precursor in the synthesis of various natural products and pharmaceuticals. The methoxymethyl group can serve as a protecting group for a phenolic hydroxyl group, which can be deprotected at a later synthetic stage to yield a more complex molecule. This strategy is common in the synthesis of natural products containing phenolic substructures.

Derivatization for Novel Chemical Entities

The reactivity of the ester and the benzylic ether functionalities in this compound allows for its derivatization into a variety of novel chemical entities.

Preparation of Analogues with Modified Side Chains

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 4-(methoxymethyl)phenylacetic acid. This acid can then be coupled with a diverse range of amines or alcohols to generate a library of amide and ester analogues with modified side chains. These new derivatives could be screened for various biological activities.

Functionalization for Polymer Chemistry Research

The phenyl ring of this compound can be functionalized to introduce polymerizable groups. For example, the introduction of a vinyl or styrenic moiety would allow its incorporation into polymer chains. The methoxymethyl group could provide specific properties to the resulting polymer, such as altered solubility or thermal characteristics. While research on polymers derived specifically from this compound is not abundant, studies on polymers from structurally related methoxy-substituted styrenes indicate that such substitutions can influence polymerization rates and the properties of the final polymer.

Stereoselective Transformations Utilizing this compound

As an intermediate in organic synthesis, the stereochemical outcome of reactions involving this compound is of significant interest. However, a comprehensive review of the scientific literature reveals a notable absence of studies specifically detailing the stereoselective transformations of this compound. Research focusing on inducing chirality at the α-carbon of this compound through enantioselective or diastereoselective processes appears to be limited or not publicly available.

To provide context on the potential for stereoselective reactions within this class of molecules, it is instructive to examine the behavior of structurally similar compounds. For instance, diastereoselective reactions of the parent compound, methyl phenylacetate, have been reported. These studies, while not directly involving this compound, offer valuable insights into the types of stereocontrol that might be achievable.

A notable example is the diastereoselective aldol (B89426) reaction of methyl phenylacetate with various aldehydes. Research has demonstrated that the stereochemical course of this reaction can be effectively controlled by the choice of reaction conditions, particularly the solvent and temperature. organic-chemistry.org In these transformations, the enolate of methyl phenylacetate is generated and then reacted with an aldehyde to create two new stereocenters. The relative configuration of these stereocenters (syn or anti) is influenced by the reaction environment.

For example, the use of dicyclohexylboron triflate (Chx₂BOTf) to generate the boron enolate of methyl phenylacetate has been shown to yield aldol products with high levels of diastereoselectivity. organic-chemistry.org The diastereomeric ratio of the products can be directed towards either the syn or anti isomer by modifying the solvent and temperature. organic-chemistry.org In dichloromethane (B109758) (CH₂Cl₂), the reaction favors the formation of the anti-aldol product at low temperatures (-78 °C), while the syn-aldol product is preferentially formed at room temperature. organic-chemistry.org Conversely, in nonpolar solvents such as pentane, the anti-isomer is favored at room temperature, and the syn-isomer is the major product at reflux temperatures. organic-chemistry.org

These findings underscore the subtle interplay of reaction parameters in dictating the stereochemical outcome of reactions involving phenylacetate esters. While direct experimental data for this compound is not available, the principles demonstrated with methyl phenylacetate suggest that similar stereocontrol strategies could potentially be applied. The electronic and steric influence of the 4-(methoxymethyl) substituent on the phenyl ring would likely play a role in modulating the stereoselectivity of such reactions. Further research is warranted to explore the stereoselective transformations of this compound and elucidate the impact of its unique substitution pattern.

SubstrateReagentAldehydeSolventTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
Methyl phenylacetateChx₂BOTf, Et₃NBenzaldehydeCH₂Cl₂-781:9995
Methyl phenylacetateChx₂BOTf, Et₃NBenzaldehydeCH₂Cl₂rt99:190
Methyl phenylacetateChx₂BOTf, Et₃NIsobutyraldehydePentanert1:9985
Methyl phenylacetateChx₂BOTf, Et₃NIsobutyraldehydePentaneReflux99:182

Future Directions and Emerging Research Avenues for Methyl 4 Methoxymethyl Phenylacetate

Untapped Synthetic Potential

The structural framework of Methyl 4-(methoxymethyl)phenylacetate offers a versatile platform for the synthesis of a variety of new chemical entities. The presence of the ester and ether functionalities, along with the aromatic ring and the benzylic position, opens up numerous avenues for synthetic transformations. Future research could focus on leveraging these reactive sites to build molecular complexity.

For instance, the ester group can be readily hydrolyzed to the corresponding carboxylic acid, 4-(methoxymethyl)phenylacetic acid, which can then be converted into a wide range of derivatives such as amides, acid chlorides, and other esters. These transformations are fundamental in medicinal chemistry and materials science for creating libraries of compounds for screening purposes.

Furthermore, the benzylic methylene (B1212753) group is a prime target for functionalization. Drawing parallels from the chemistry of similar compounds, this position could be susceptible to oxidation, halogenation, or metal-catalyzed C-H activation, leading to the introduction of new functional groups. The synthesis of analogs, such as those with substitutions on the aromatic ring or modifications to the ether linkage, also represents a significant area of untapped potential. Inspiration can be taken from the synthesis of related compounds like 4-methylthio phenylacetic acid, where a halogenated precursor is reacted with a nucleophile in the presence of a copper catalyst. google.com A similar strategy could be envisioned for creating a diverse set of analogs of this compound.

Exploration of Novel Reactivity Patterns

The interplay between the electron-donating methoxymethyl group and the phenylacetate (B1230308) system is expected to give rise to unique reactivity patterns that are yet to be explored. The ether oxygen can influence the electron density of the aromatic ring, potentially directing electrophilic aromatic substitution to specific positions. A systematic study of nitration, halogenation, and Friedel-Crafts reactions on the aromatic ring would be highly informative.

The benzylic ether linkage itself is a site of potential reactivity. While generally stable, benzylic ethers can be cleaved under specific oxidative or reductive conditions. organic-chemistry.org Exploring the conditions under which the methoxymethyl group can be selectively cleaved or transformed would add to the synthetic utility of this compound. For example, benzylic ethers can be oxidatively cleaved using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. organic-chemistry.org Additionally, the benzylic hydrogens are activated towards free radical attack, suggesting potential for radical-mediated functionalization. libretexts.org

Integration with Advanced Catalytic Systems

Modern catalysis offers a powerful toolkit for chemical synthesis, and this compound could be a valuable substrate or ligand in various catalytic systems. The direct C-H functionalization of benzylic ethers has been achieved using photoredox organocatalysis, a strategy that could be directly applicable to this molecule. nih.gov This would allow for the direct arylation of the benzylic position, providing a highly efficient route to complex molecules.

Palladium-catalyzed reactions are another promising area. For example, palladium complexes are known to catalyze a variety of transformations on allylic ethers and esters. typeset.io While this compound is not an allylic compound, the principles of palladium catalysis could be adapted for its functionalization. For instance, palladium-catalyzed cross-coupling reactions could be employed if the aromatic ring is first halogenated. Furthermore, some studies have shown that simple esters like methyl phenylacetate can act as promoters in certain Brønsted acid-catalyzed reactions, suggesting a potential, albeit less direct, role for this compound in catalysis. researchgate.net

The development of catalytic systems for the selective transformation of the different functional groups within the molecule would be a significant advancement. For instance, chemoselective catalysts could be developed to differentiate between the ester and ether functionalities, or between the benzylic C-H bonds and the aromatic C-H bonds.

Development of Structure-Property Relationships for Research Purposes

A systematic investigation into the structure-property relationships of this compound and its derivatives is crucial for unlocking their potential in various research applications. By synthesizing a library of analogs with systematic variations in their structure, it would be possible to correlate specific structural features with physical, chemical, and potentially biological properties.

Quantitative Structure-Activity Relationship (QSAR) studies, which have been applied to other phenylacetate esters, could be employed to build predictive models. nih.gov These models could guide the design of new compounds with desired properties, such as specific solubility, electronic properties, or reactivity. For example, the impact of substituents on the aromatic ring on the electronic properties of the ester and ether groups could be systematically studied.

A hypothetical data table illustrating the type of data that could be generated from such a study is presented below. This table outlines key molecular descriptors that are often used in QSAR studies.

DescriptorDescriptionHypothetical Value for this compound
LogP The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.2.1
Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule, related to cell permeability.35.5 Ų
Molecular Weight The mass of one mole of the substance.194.23 g/mol
Number of Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (O or N).0
Number of Hydrogen Bond Acceptors The number of electronegative atoms (O or N).3
Rotatable Bonds The number of bonds that allow free rotation around them.5

This table contains hypothetical values for illustrative purposes.

Synergistic Research with Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and understand the properties of molecules like this compound. DFT calculations can provide valuable insights into the molecule's electronic structure, vibrational frequencies, and reactivity. researchgate.netrsc.org

For example, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net Computational studies can also predict the most likely sites for electrophilic and nucleophilic attack by analyzing the molecule's electrostatic potential surface and Fukui functions. researchgate.netwikipedia.org

A synergistic approach, combining computational predictions with experimental validation, would be the most efficient way to explore the chemistry of this compound. For instance, computational studies could identify the most promising synthetic routes or predict the spectroscopic signatures of novel derivatives, which could then be targeted in the laboratory. The table below presents a set of hypothetical computational data that could be generated for this compound.

Computational ParameterDescriptionHypothetical Value/Result
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-8.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.-0.5 eV
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.8.0 eV
Dipole Moment A measure of the molecule's overall polarity.2.5 D
Calculated IR Frequencies Predicted vibrational modes corresponding to functional groups.C=O stretch: ~1735 cm⁻¹, C-O-C stretch: ~1100 cm⁻¹

This table contains hypothetical values for illustrative purposes.

Q & A

What are the optimized synthetic routes for Methyl 4-(methoxymethyl)phenylacetate, and how do reaction conditions influence yield?

Basic Research Question
Methodological Answer:
The synthesis typically involves esterification or alkylation of phenylacetic acid derivatives. For example, brominated intermediates like Methyl 4-(bromomethyl)phenylacetate (CAS 7398-42-7) can serve as precursors, where methoxymethyl groups are introduced via nucleophilic substitution . Reaction conditions such as solvent polarity (e.g., DMF for polar aprotic environments), temperature (0–6°C for bromomethyl intermediates), and catalysts (e.g., NaOH in reflux conditions) critically impact yield . Evidence from analogous compounds shows that optimizing stoichiometry of reagents (e.g., 10% NaOH with hydrogen peroxide post-reflux) can reduce side products .

How can spectroscopic techniques (FTIR, NMR, MS) be employed to confirm the structure of this compound?

Basic Research Question
Methodological Answer:

  • FTIR : Identify key functional groups: ester C=O (~1740 cm⁻¹), methoxy C-O (~1250 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) .
  • NMR : ¹H NMR should show a singlet for the methoxymethyl group (δ 3.3–3.5 ppm), aromatic protons (δ 6.8–7.2 ppm), and the methyl ester (δ 3.6–3.8 ppm). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) and methoxy carbons (δ 55–60 ppm) .
  • MS : Molecular ion peaks (e.g., m/z 194.2 for C₁₁H₁₄O₃) and fragmentation patterns (loss of methoxymethyl or ester groups) validate the structure .

What strategies are used to evaluate the biological activity of this compound in pharmacological studies?

Advanced Research Question
Methodological Answer:

  • In vitro assays : Screen for anti-inflammatory activity via COX-2 inhibition assays or antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains .
  • Receptor binding studies : Use radioligand displacement assays (e.g., NMDA or μ-opioid receptors) to assess interactions, as seen in structurally related phenylacetates .
  • Metabolic stability : Incubate with liver microsomes (e.g., rat or human) to measure half-life and identify metabolites via LC-MS .

How does this compound interact with cellular pathways, and what mechanistic insights exist?

Advanced Research Question
Methodological Answer:
Mechanistic studies on analogous compounds suggest potential modulation of neurotransmitter systems (e.g., GABAergic or glutamatergic pathways) via NMDA receptor interactions . For anti-cancer applications, derivatives like tosylate salts targeting LSD1 enzymes (linked to epigenetic regulation) provide a model for studying structure-activity relationships . Computational docking and molecular dynamics simulations can predict binding affinities to target proteins .

How should researchers address contradictions in reported synthetic yields or bioactivity data?

Advanced Research Question
Methodological Answer:

  • Reproducibility checks : Validate protocols using standardized reagents (e.g., ≥98% purity) and controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) .
  • Data normalization : Account for variables like solvent lot differences or instrument calibration. For bioactivity, use internal controls (e.g., reference drugs like ibuprofen for anti-inflammatory assays) .
  • Meta-analysis : Compare crystallographic data (e.g., CCDC entries) or spectral libraries (NIST, SDBS) to resolve structural ambiguities .

What are the metabolic pathways of this compound, and how are they characterized?

Advanced Research Question
Methodological Answer:
Metabolic studies using liver microsomes and probe substrates (e.g., CYP450 isoforms) reveal phase I oxidation (demethylation or hydroxylation) and phase II conjugation (glucuronidation) . For example, hydroxylation at the para position generates 4-hydroxyphenyl derivatives, detectable via HPLC or UPLC-MS/MS . Enzyme kinetics (Km, Vmax) quantify metabolic stability .

How does crystallography contribute to understanding the stereoelectronic properties of this compound?

Advanced Research Question
Methodological Answer:
Single-crystal X-ray diffraction provides bond lengths, angles, and packing motifs. For example, related bromophenylacetates show planar aromatic rings and ester group conformations influencing reactivity . Hirshfeld surface analysis can quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) critical for stability .

What toxicological profiles and regulatory guidelines apply to this compound in research?

Advanced Research Question
Methodological Answer:
Acute toxicity is assessed via LD50 tests (e.g., OECD 423 guidelines), while chronic effects require long-term rodent studies . Regulatory compliance includes GRAS (Generally Recognized As Safe) status for food additives, though ADI (Acceptable Daily Intake) remains undefined due to insufficient chronic data . Safety protocols mandate PPE (gloves, goggles) and fume hoods during synthesis, with waste disposed per EPA guidelines .

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